1-(bromomethyl)isoquinoline Hydrobromide

Beschreibung

Structural Identification and Nomenclature

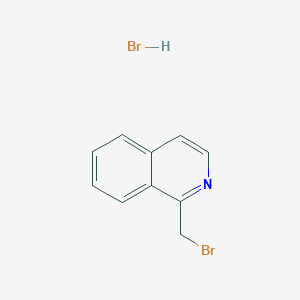

The structural architecture of this compound reveals a complex yet elegantly organized molecular framework that combines multiple functional elements within a single chemical entity. The core structure consists of an isoquinoline ring system, which itself represents a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a pyridine ring. The specific positioning of the nitrogen atom distinguishes isoquinoline from its structural isomer quinoline, creating unique electronic properties and reactivity patterns that are fundamental to understanding the compound's behavior in chemical reactions.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 337508-56-2 |

| Molecular Formula | C₁₀H₉Br₂N |

| Molecular Weight | 302.997 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(bromomethyl)isoquinoline;hydrobromide |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C=CN=C2CBr.Br |

| International Chemical Identifier Key | RWSWRJTWPXSENX-UHFFFAOYSA-N |

| PubChem Compound Identification | 2776245 |

| MDL Number | MFCD03086096 |

The bromomethyl substituent at the 1-position introduces a significant degree of electrophilic character to the molecule, fundamentally altering its chemical reactivity compared to the unsubstituted isoquinoline parent compound. This substituent consists of a methyl group (-CH₂-) directly bonded to a bromine atom, creating a primary alkyl halide functionality that is particularly reactive toward nucleophilic substitution reactions. The strategic placement of this group at the 1-position, adjacent to the nitrogen-containing pyridine portion of the ring system, creates additional electronic interactions that influence both the reactivity and stability of the compound.

The hydrobromide salt formation represents an additional layer of molecular complexity that enhances the compound's practical utility while maintaining its essential chemical characteristics. The formation of this salt involves the protonation of the basic nitrogen atom within the isoquinoline ring system by hydrobromic acid, resulting in a positively charged nitrogen center that is stabilized by the bromide counterion. This ionic interaction significantly improves the compound's solubility in polar solvents and facilitates handling and storage under standard laboratory conditions.

The systematic nomenclature of this compound reflects the hierarchical organization of its structural features, beginning with the identification of the isoquinoline core structure and proceeding through the specification of substituent positions and salt formation. Alternative naming conventions employed in chemical databases and commercial sources include variations such as "1-bromomethylisoquinoline hydrobromide" and "isoquinoline, 1-bromomethyl-, hydrobromide," each emphasizing different aspects of the compound's structural organization while maintaining chemical accuracy and clarity.

Historical Development in Heterocyclic Chemistry

The historical trajectory of isoquinoline chemistry traces its origins to the pioneering work of Hoogewerf and van Dorp, who first successfully isolated isoquinoline from coal tar in 1885 through the innovative application of fractional crystallization techniques applied to the acid sulfate derivative. This landmark achievement represented a crucial milestone in the development of heterocyclic chemistry, establishing isoquinoline as a fundamental structural motif that would subsequently inspire countless synthetic endeavors and structural modifications. The initial isolation work demonstrated the practical feasibility of extracting complex heterocyclic compounds from natural sources, laying the groundwork for both the systematic study of isoquinoline derivatives and the development of synthetic methodologies for their preparation.

The refinement of isoquinoline isolation techniques continued with the contributions of Weissgerber in 1914, who developed a more efficient extraction methodology that exploited the differential basicity between isoquinoline and its structural isomer quinoline. This advancement represented a significant improvement in both the yield and purity of isolated isoquinoline, enabling more extensive investigation of its chemical properties and potential applications. The recognition that isoquinoline exhibits greater basicity than quinoline provided valuable insights into the electronic structure of these heterocyclic systems and established important principles for their separation and purification.

The evolution from natural product isolation to synthetic methodology development marked a critical transition in isoquinoline chemistry, with researchers developing sophisticated synthetic routes such as the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. These synthetic methodologies provided reliable access to isoquinoline derivatives with controlled substitution patterns, enabling the systematic exploration of structure-activity relationships and the development of compounds with enhanced or modified properties. The establishment of these synthetic protocols created the foundation for contemporary work with functionalized isoquinoline derivatives, including halogenated variants such as this compound.

The incorporation of halogen substituents into isoquinoline structures represents a more recent development in the field, reflecting advances in both synthetic methodology and understanding of halogen bonding effects in heterocyclic systems. The specific development of bromomethyl-substituted isoquinolines emerged from the recognition that primary alkyl halides provide excellent leaving groups for nucleophilic substitution reactions while maintaining compatibility with the aromatic isoquinoline core. This combination of reactivity and stability has proven particularly valuable in pharmaceutical chemistry and materials science applications, where controlled functionalization of heterocyclic scaffolds is essential for achieving desired biological or physical properties.

Position Within Isoquinoline Derivative Classifications

The classification of this compound within the broader family of isoquinoline derivatives requires consideration of multiple structural and functional parameters that define distinct subgroups within this extensive chemical class. Isoquinoline derivatives encompass a vast array of naturally occurring and synthetic compounds that share the fundamental bicyclic aromatic heterocycle as their core structural element, yet display remarkable diversity in their substituent patterns, oxidation states, and functional group arrangements. The systematic classification of these compounds typically considers factors such as the nature and position of substituents, the presence of additional ring systems, and the overall molecular architecture.

From a substitution pattern perspective, this compound belongs to the category of 1-substituted isoquinolines, which represents one of the most extensively studied subgroups within isoquinoline chemistry. The 1-position holds particular significance due to its proximity to the nitrogen atom within the pyridine portion of the ring system, creating unique electronic interactions that influence both chemical reactivity and biological activity. Compounds bearing substituents at this position often exhibit enhanced reactivity compared to their counterparts substituted at other ring positions, making them valuable synthetic intermediates and potential pharmaceutical leads.

| Classification Category | Structural Features | Representative Examples |

|---|---|---|

| 1-Substituted Isoquinolines | Substituent at position adjacent to nitrogen | 1-(bromomethyl)isoquinoline, 1-benzylisoquinoline |

| Halogenated Isoquinoline Derivatives | Incorporation of halogen atoms | 1-(bromomethyl)isoquinoline, 6-(bromomethyl)isoquinoline |

| Tetrahydroisoquinoline Derivatives | Reduced ring system with saturated positions | 1,2,3,4-tetrahydroisoquinoline variants |

| Benzylisoquinoline Alkaloids | Natural products with benzyl substitution | Papaverine, morphine precursors |

The halogenated isoquinoline derivative category represents a specialized subset that has gained increasing importance in contemporary medicinal chemistry and materials science applications. The incorporation of halogen atoms, particularly bromine, introduces unique electronic and steric effects that can significantly modify the parent compound's properties. Bromine substituents are particularly valued for their balance of reactivity and stability, providing sufficient electrophilic character for nucleophilic substitution reactions while maintaining reasonable stability under standard handling conditions. The specific placement of the bromomethyl group creates a primary alkyl halide functionality that exhibits predictable reactivity patterns essential for synthetic planning.

Within the pharmaceutical context, this compound occupies a specialized niche as a synthetic intermediate rather than a final drug product, reflecting its primary utility as a building block for more complex molecular architectures. This classification distinguishes it from naturally occurring isoquinoline alkaloids such as morphine and berberine, which exhibit direct biological activity and have been developed into therapeutic agents. The compound's role as a synthetic intermediate aligns with contemporary pharmaceutical development strategies that emphasize modular synthesis approaches and the systematic exploration of chemical space through controlled structural modifications.

The proteomics applications of this compound represent an emerging classification category that reflects the expanding intersection between traditional organic chemistry and biochemical research. In this context, the compound functions as a chemical probe for protein modification, specifically targeting cysteine residues through nucleophilic substitution reactions. This application demonstrates the versatility of halogenated isoquinoline derivatives and their potential for addressing complex biological questions through chemical approaches, establishing a bridge between fundamental heterocyclic chemistry and advanced biochemical research methodologies.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWRJTWPXSENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379918 | |

| Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-56-2 | |

| Record name | Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

Bromomethylation of isoquinoline derivatives is commonly achieved by the reaction of isoquinoline with formaldehyde and hydrobromic acid or bromine sources, or by direct bromination of methylated isoquinoline intermediates. The process can be summarized as:

- Starting from isoquinoline or a methylated isoquinoline derivative.

- Reacting with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

- Controlling temperature to avoid overbromination or side reactions.

- Isolating the bromomethylated isoquinoline intermediate.

Example from Related Quinoline Derivatives

A closely related compound, 4-bromomethyl quinoline-2(H)-one, has been prepared via a two-step bromination and acid treatment process, which can be adapted for isoquinoline derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of acetylacetanilide derivative in organic solvent (e.g., ethylene dichloride) | Bromine added in two portions, temperature controlled (20–30 °C) | Bromine molar ratio 1:1 to 1.3:1; solvent weight 4–8 times substrate |

| 2 | Treatment of brominated intermediate with sulfuric acid (vitriol oil) | Temperature 0–20 °C, reaction for 3 hours | Mass ratio sulfuric acid to intermediate 20:1 to 6:1 |

| 3 | Quenching in water, pH adjustment to 6–7 with alkali (NaOH, sodium carbonate) | Temperature 0–20 °C | Isolation of crude product |

| 4 | Purification by alcohol recrystallization | Alcohol weight 6–10 times crude product, temperature 10–40 °C | Final drying yields high purity bromomethyl quinoline derivative |

This method yields high purity bromomethyl quinoline derivatives with yields around 90–93% and purity >99% by HPLC.

Adaptation to 1-(Bromomethyl)isoquinoline

For 1-(bromomethyl)isoquinoline, a similar bromination approach can be employed:

- Starting from isoquinoline or 1-methylisoquinoline.

- Bromination at the methyl group using bromine or NBS in an inert solvent such as dichloromethane.

- Temperature control to prevent side reactions.

- Isolation of 1-(bromomethyl)isoquinoline.

Formation of Hydrobromide Salt

The hydrobromide salt is typically formed by:

- Dissolving the bromomethylated isoquinoline in an appropriate solvent (e.g., ethanol or water).

- Adding hydrobromic acid (HBr) or hydrobromic acid equivalents.

- Stirring at controlled temperature to precipitate the hydrobromide salt.

- Filtration and drying to obtain 1-(bromomethyl)isoquinoline hydrobromide as a solid.

This salt formation improves the compound’s stability, handling, and solubility properties.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting material | Isoquinoline or 1-methylisoquinoline | Purity >98% preferred |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) | Controlled addition to avoid overbromination |

| Solvent | Dichloromethane, ethylene dichloride, chloroform | Dry, inert atmosphere recommended |

| Temperature (bromination) | 0–30 °C | Lower temperatures favor selectivity |

| Reaction time (bromination) | 1–3 hours | Monitored by TLC or HPLC |

| Acid for salt formation | Hydrobromic acid (HBr) aqueous or ethanolic | Concentration 48% typical |

| Salt formation temperature | 0–40 °C | Cooling may aid crystallization |

| Purification | Recrystallization from alcohols | Methanol or ethanol preferred |

| Yield | 85–95% | Dependent on scale and conditions |

| Purity | >99% (HPLC) | Confirmed by NMR, elemental analysis |

Research Findings and Considerations

- Reaction control: Bromomethylation reactions require careful control of bromine equivalents and temperature to minimize side products such as dibrominated species or ring bromination.

- Solvent choice: Chlorinated solvents like dichloromethane or ethylene dichloride provide good solubility and reaction control.

- Salt formation: Hydrobromide salts are preferred for their enhanced stability and ease of handling compared to free bases.

- Scale-up: Industrial scale preparations adapt these methods with optimized stirring, temperature control, and purification steps to maintain high yield and purity.

- Analytical verification: Purity and identity are confirmed by HPLC, NMR spectroscopy, and elemental analysis, ensuring the hydrobromide salt meets pharmaceutical or research-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)isoquinoline Hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of isoquinoline derivatives with reduced bromine content. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alcohols.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

Oxidation: Isoquinoline derivatives with oxidized functional groups.

Reduction: Isoquinoline derivatives with reduced bromine content.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Bromomethyl)isoquinoline hydrobromide serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Isoquinoline Derivatives : The compound can be utilized as a building block for creating more complex isoquinoline derivatives, which are important in developing pharmaceuticals and agrochemicals.

- Reactions with Nucleophiles : The bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of aminoisoquinoline derivatives when reacted with amines. This property is essential for generating compounds with potential biological activities .

Biological Applications

The compound exhibits significant biological activity, making it a focus of various pharmacological studies:

Antibacterial Activity

Research indicates that isoquinoline derivatives, including this compound, demonstrate substantial antibacterial properties. For instance:

- Inhibition of Bacterial Strains : Studies have shown that this compound effectively inhibits strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.0 |

| Enterococcus faecalis | 4.0 |

Anticancer Activity

The anticancer potential of this compound has been investigated extensively:

- Cell Proliferation Inhibition : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. IC50 values range from 5.1 µM to 7.6 µM for different gastric cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Induces apoptosis; G2/M phase arrest |

| HGC-27 | 7.6 | Increases Bax/Bcl-2 ratio |

Pharmacological Insights

The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and influencing various biochemical pathways . This interaction is crucial for understanding its therapeutic potential in treating diseases such as cancer and bacterial infections.

Case Studies

Several case studies highlight the effectiveness of this compound in pharmacological applications:

- Study on Antibacterial Efficacy : A recent study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, suggesting its potential role in developing new antibiotics.

- Cytotoxicity Against Cancer Cells : A detailed investigation into its cytotoxic effects revealed that the compound significantly inhibited the growth of gastric cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)isoquinoline Hydrobromide involves its interaction with various molecular targets and pathways. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a valuable tool for studying enzyme inhibition and receptor binding. The compound’s ability to undergo nucleophilic substitution also allows for the modification of its structure to enhance its biological activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)isoquinoline Hydrobromide can be compared with other similar compounds, such as:

1-(Chloromethyl)isoquinoline Hydrobromide: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.

1-(Methyl)isoquinoline Hydrobromide: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Isoquinoline: The parent compound, which lacks the bromomethyl group, resulting in significantly different chemical behavior and applications.

Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthetic chemistry and biological research.

Biologische Aktivität

1-(Bromomethyl)isoquinoline hydrobromide is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9Br2N and a molecular weight of approximately 302.997 g/mol. The compound features a bromomethyl group attached to an isoquinoline structure, which is a bicyclic compound derived from quinoline. The presence of the bromomethyl group enhances its reactivity, allowing it to interact with various biological macromolecules, including proteins and nucleic acids.

The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is particularly useful for studying enzyme inhibition and receptor binding. The compound's bromomethyl group can undergo nucleophilic substitution reactions, facilitating the modification of its structure to enhance biological activity and selectivity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Isoquinoline derivatives have shown potential antibacterial and antifungal properties. Research indicates that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Activity : Studies have highlighted the compound's potential in cancer treatment. For instance, isoquinoline alkaloids have demonstrated significant antiproliferative effects against gastric cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

- Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor, particularly in proteomics research where it can alkylate cysteine residues in proteins, modifying their structure and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinoline derivatives, including this compound. Below are key findings:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isoquinoline | C9H7N | Parent structure without bromomethyl group |

| 1-Methylisoquinoline | C10H9N | Methyl group instead of bromomethyl |

| 6-Bromoisoquinoline | C9H8BrN | Bromine at position 6 instead of bromomethyl |

| 1-(Chloromethyl)isoquinoline | C10H9ClN | Chloromethyl group instead of bromomethyl |

The specific bromomethyl substitution in this compound enhances its reactivity and biological activity compared to other derivatives.

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina to predict binding affinities with biological targets .

- Reactivity descriptors : Fukui indices (DFT-based) to identify electrophilic/nucleophilic sites .

- Transition state modeling : Gaussian or ORCA for simulating reaction pathways and energy barriers .

How can researchers design controlled experiments to evaluate the compound’s stability under varying pH conditions?

Basic Research Question

Protocol :

Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Identify degradation products using LC-MS/MS.

Key Finding : The compound is stable at pH 4–6 but undergoes rapid HBr elimination at pH >8, forming isoquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.